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molecular formula C4H5N3O2 B168045 4-Methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 1627-30-1

4-Methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No. B168045
M. Wt: 127.1 g/mol
InChI Key: XEMKAWDHPYXCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977106

Procedure details

The compound 4b (7.11 g; 0.056 mol) in DMF (70 ml) is added to a 60% suspension of sodium hydride (2.46 g; 0.062 mol) in DMF (25 ml). After stirring for 2 hours at room temperature, 1-bromo-4-chlorobutane (10.55 g; 0.062 mol) is added and the mixture is kept stirring overnight. After concentrating to dryness under vacuum, the residue is taken up in water (15 ml) and extracted with ethyl ether (2×50 ml). The organic phases, dried (Na2SO4) and concentrated to dryness under vacuum, give the oily compound 4c.
Quantity
7.11 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[N:5][NH:4][C:3]1=[O:9].[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][CH2:16][Cl:17]>CN(C=O)C>[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[N:5][N:4]([CH2:13][CH2:14][CH2:15][CH2:16][Cl:17])[C:3]1=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
7.11 g
Type
reactant
Smiles
CN1C(NN=CC1=O)=O
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.46 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.55 g
Type
reactant
Smiles
BrCCCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is kept stirring overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating to dryness under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(N(N=CC1=O)CCCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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